Marmesinin

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

Marmesinin (CAS 495-30-7) is a (-)-enantiomer and β-D-glucoside of marmesin, distinct from nodakenin. It is a noncompetitive aldose reductase inhibitor (IC50 5.32 μM) and CYP3A4 inhibitor (IC50 29 μM). For research use only. Not for human or veterinary use.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
CAS No. 495-30-7
Cat. No. B1676079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarmesinin
CAS495-30-7
SynonymsMarmesinin
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1
InChIKeyHXCGUCZXPFBNRD-NEDVQNLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Marmesinin (CAS 495-30-7): Quantitative Comparative Pharmacology and Procurement Differentiation


Marmesinin (CAS 495-30-7), also designated as (-)-Marmesinin or Ammijin, is a linear furanocoumarin glycoside composed of a (-)-marmesin aglycone conjugated to a β-D-glucosyl moiety [1]. This compound is biosynthesized by various species within the Apiaceae (including Peucedanum praeruptorum and Angelica gigas), Rutaceae, and Moraceae families [2][3]. As a member of the dihydrofuranocoumarin subclass, marmesinin serves as a biosynthetic precursor to psoralen and other linear furanocoumarins .

Why Marmesinin Cannot Be Substituted by Nodakenin or Aglycone Analogs in Research Applications


The nomenclature and stereochemistry of marmesinin are frequently conflated with structurally related compounds, yet this conflation masks critical functional divergence. Marmesinin (CAS 495-30-7) is the (-)-enantiomer and β-D-glucoside of marmesin. In contrast, nodakenin (CAS 495-31-8)—often referred to as (+)-marmesinin in commercial catalogs—represents the (+)-enantiomer with a distinct glycosidic linkage . Experimental evidence demonstrates that marmesinin and nodakenin, despite their structural similarity, exhibit differing biological activity profiles. For instance, marmesinin displays noncompetitive aldose reductase inhibition (IC50 = 5.32 ± 0.15 μM) with an allosteric binding mechanism, while nodakenin is primarily characterized as an acetylcholinesterase (AChE) inhibitor (IC50 = 84.7 μM) [1]. Additionally, the presence of the β-D-glucosyl residue in marmesinin confers physicochemical properties that diverge from its aglycone counterpart, marmesin, impacting solubility and in vitro handling . For scientific investigations requiring specific target engagement—whether aldose reductase modulation for diabetic complication models or CYP3A4 inhibition assessment—the substitution of marmesinin with nodakenin or marmesin is scientifically unsound and would invalidate experimental reproducibility.

Quantitative Differentiation Evidence for Marmesinin (CAS 495-30-7) Versus In-Class Analogs


Aldose Reductase Inhibition: Marmesinin Exhibits 2.3-Fold Greater Potency than Aegelinol Under Noncompetitive Allosteric Binding

In a direct head-to-head enzymatic assay, marmesinin exhibited aldose reductase (AR) inhibitory activity with an IC50 of 5.32 ± 0.15 μM and a noncompetitive binding mode (Kᵢ = 4.86 ± 0.35 μM) [1]. This mechanism indicates allosteric binding distinct from the mixed inhibition exhibited by aegelinol (IC50 = 3.75 ± 0.11 μM; Kᵢ = 3.04 ± 0.82 μM) [1]. Although aegelinol demonstrated greater absolute potency, marmesinin achieved notable inhibition with an alternative binding mode that may be mechanistically advantageous in specific experimental contexts [1].

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

CYP3A4 Inhibition: Marmesinin Demonstrates 2.6-Fold Higher Potency than Aegeline in Human Liver Microsomes

In a comparative assessment using pooled human liver microsomes, marmesinin inhibited CYP3A4 activity with an IC50 of 29 μM (Kᵢ = 23 μM), representing moderate inhibitory potential . In the same experimental system, aegeline—a co-occurring alkaloid from Aegle marmelos—exhibited markedly weaker inhibition with an IC50 of 76 μM and no detectable inhibition of CYP1A2 . Marmesinin also demonstrated inhibition of CYP1A2 under these conditions, whereas aegeline showed no activity against this isoform .

Drug Metabolism CYP450 Inhibition Herb-Drug Interactions

Neuroprotective Activity: Marmesinin Achieves 50% Cell Viability Preservation at Concentrations Comparable to Nodakenin

In a structure-activity relationship study evaluating nine coumarins isolated from Angelica gigas root, both marmesinin and nodakenin exhibited significant neuroprotective activities against glutamate-induced toxicity in primary cultured rat cortical cells [1]. Both compounds preserved approximately 50% cell viability at concentrations ranging from 0.1 μM to 10 μM under identical experimental conditions [1]. The study further identified that the dihydrofuran ring structure—present in both marmesinin and nodakenin—is a critical pharmacophore for this neuroprotective effect [1].

Neuroprotection Glutamate-Induced Excitotoxicity Primary Neuronal Culture

Antimicrobial Activity: Marmesinin Exhibits 2-Fold Greater Potency Against S. aureus Compared to Scoparone

In a direct comparative antimicrobial assay, (S)-marmesinin exhibited moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 μg/mL [1]. Under identical experimental conditions, scoparone—a structurally related coumarin co-isolated from Streblus indicus bark—required an MIC of 125.0 μg/mL to achieve comparable inhibition [1]. This represents a 2-fold difference in antibacterial potency between these two coumarins derived from the same botanical source [1].

Antimicrobial Screening Staphylococcus aureus Natural Product Antibacterials

CYP1A2 Inhibition: Marmesinin Demonstrates Isoform Selectivity Distinct from Aegeline

In the same human liver microsome assay that characterized CYP3A4 inhibition, marmesinin additionally demonstrated inhibitory activity against CYP1A2, whereas aegeline exhibited no measurable inhibition of this isoform . This divergent isoform selectivity profile provides a basis for distinguishing the pharmacological contributions of individual constituents within complex botanical matrices . Neither compound produced significant inhibition of recombinant CYP2D6, CYP2C9, or CYP2C19 under the tested conditions .

CYP1A2 Isoform Selectivity Drug Interaction Potential

Optimal Application Scenarios for Marmesinin (CAS 495-30-7) Derived from Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Screening for Diabetic Complication Models

Marmesinin is indicated for research programs investigating noncompetitive, allosteric inhibition of aldose reductase. Its IC50 of 5.32 ± 0.15 μM and noncompetitive binding mechanism (Kᵢ = 4.86 ± 0.35 μM) [1] distinguish it from mixed-type inhibitors such as aegelinol (IC50 = 3.75 ± 0.11 μM; Kᵢ = 3.04 ± 0.82 μM) [1], making marmesinin a mechanistically distinct tool compound for probing alternative binding sites on the AR enzyme.

In Vitro CYP3A4 and CYP1A2 Inhibition Studies for Botanical-Drug Interaction Assessment

Marmesinin is suitable for investigations requiring a coumarin-based CYP3A4 inhibitor with defined potency (IC50 = 29 μM; Kᵢ = 23 μM) and concurrent CYP1A2 inhibitory activity [1]. The 2.6-fold greater potency of marmesinin relative to aegeline (IC50 = 76 μM) [1] enables researchers to select the appropriate constituent for attributing CYP inhibition observed in Aegle marmelos extracts.

Neuroprotective Screening in Glutamate-Induced Excitotoxicity Models

Marmesinin is appropriate for neuroprotection studies where preservation of primary cortical neuron viability (approximately 50% at 0.1–10 μM) [1] is required. However, researchers must confirm whether the biological endpoint is mediated via AR inhibition or alternative pathways, given that structurally related nodakenin exhibits comparable neuroprotective efficacy but acts primarily as an AChE inhibitor (IC50 = 84.7 μM) .

Antibacterial Lead Identification Against Gram-Positive Staphylococcus aureus

Marmesinin may serve as a lead scaffold for antibacterial optimization programs targeting S. aureus, based on its MIC of 62.5 μg/mL [1]. The 2-fold potency advantage over scoparone (MIC = 125.0 μg/mL) [1] positions marmesinin as the preferred coumarin starting point from the Streblus indicus chemotype for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marmesinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.